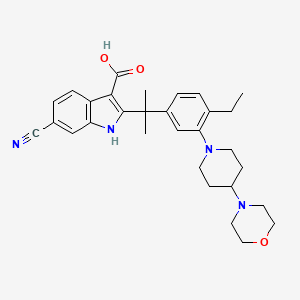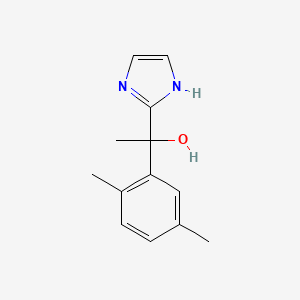![molecular formula C7H2Br2O2S2 B1530540 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid CAS No. 1024594-86-2](/img/structure/B1530540.png)
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid
描述
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid is a brominated aromatic compound belonging to the thieno[3,4-b]thiophene family. This compound is characterized by its bromine atoms at the 4 and 6 positions of the thieno[3,4-b]thiophene ring system, and a carboxylic acid group at the 2 position. It has a molecular formula of C7H2Br2O2S2 and a molecular weight of 342.03 g/mol.
生化分析
Biochemical Properties
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of thiophene-based copolymers. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s bromine atoms contribute to its reactivity, allowing it to form stable bonds with other biomolecules. These interactions are crucial for the compound’s role in biochemical pathways, where it acts as a building block for larger, more complex molecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of specific genes, thereby affecting cellular behavior. Additionally, its impact on metabolic pathways can alter the production and utilization of cellular energy, influencing overall cell health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function. This binding can result in the inhibition or activation of enzymes, leading to changes in biochemical pathways. The compound’s bromine atoms play a crucial role in these interactions, providing the necessary reactivity for binding to target molecules. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, such as storage in an inert atmosphere at low temperatures. Prolonged exposure to light and air can lead to its degradation, reducing its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular processes, depending on its stability and concentration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate normal biochemical processes without causing adverse effects. At higher doses, it can lead to toxicity and other adverse reactions. Studies have identified specific threshold levels beyond which the compound’s effects become detrimental to cellular and organismal health. These findings highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in these pathways can influence metabolic flux and the levels of specific metabolites. The compound’s interactions with enzymes such as oxidoreductases and transferases are particularly noteworthy, as they facilitate the transfer of functional groups and electrons, driving essential biochemical reactions. These interactions underscore the compound’s importance in maintaining metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation. The compound’s distribution can influence its efficacy in biochemical reactions, as its presence in specific cellular compartments is necessary for its intended function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid typically involves the bromination of thieno[3,4-b]thiophene-2-carboxylic acid. This can be achieved through electrophilic aromatic substitution reactions, where bromine is introduced into the aromatic ring in the presence of a suitable catalyst and under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale bromination processes, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of bromine incorporation.
化学反应分析
Types of Reactions: 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The bromine atoms can be reduced to hydrogen atoms, leading to the formation of different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or Grignard reagents are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Dibromothieno[3,4-b]thiophene derivatives with reduced bromine content.
Substitution Products: Alkylated or arylated derivatives of the original compound.
科学研究应用
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and polymers.
Biology: It is used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: It is utilized in the production of electronic materials, such as organic semiconductors and photovoltaic devices.
作用机制
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid is similar to other brominated thieno[3,4-b]thiophene derivatives, such as 4,6-dibromothieno[2,3-c]thiophene-2-carboxylic acid and 2-ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate. These compounds share structural similarities but differ in their functional groups and substitution patterns, which can lead to variations in their chemical and physical properties.
相似化合物的比较
4,6-Dibromothieno[2,3-c]thiophene-2-carboxylic acid
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid dodecyl ester
属性
IUPAC Name |
4,6-dibromothieno[2,3-c]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2O2S2/c8-5-2-1-3(7(10)11)12-4(2)6(9)13-5/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZZIBXZKLAXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C(SC(=C21)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736450 | |
| Record name | 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024594-86-2 | |
| Record name | 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]](/img/structure/B1530457.png)

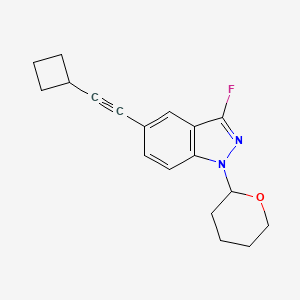
![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)
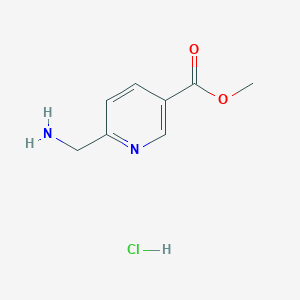

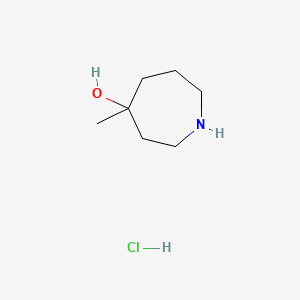
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1530472.png)
![(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid](/img/structure/B1530473.png)
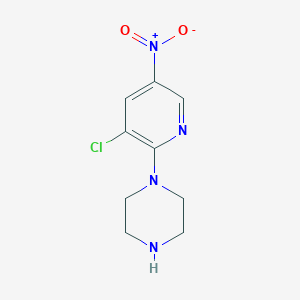
![4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1530475.png)
